molecular formula C20H21ClN2O B15056752 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B15056752
M. Wt: 340.8 g/mol
InChI Key: QLAOXEQHZAPAJB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a chlorophenyl group, a piperidinylmethyl group, and a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the benzo[d]oxazole core.

    Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the benzo[d]oxazole core with a piperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(3-Chlorophenyl)-5-((4-ethylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]thiazole

Uniqueness

2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to its specific combination of functional groups and the benzo[d]oxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C20H21ClN2O/c1-14-7-9-23(10-8-14)13-15-5-6-19-18(11-15)22-20(24-19)16-3-2-4-17(21)12-16/h2-6,11-12,14H,7-10,13H2,1H3

InChI Key

QLAOXEQHZAPAJB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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